molecular formula C12H14O2 B3034292 3-(4-Ethylphenyl)but-2-enoic acid CAS No. 1528-56-9

3-(4-Ethylphenyl)but-2-enoic acid

Cat. No.: B3034292
CAS No.: 1528-56-9
M. Wt: 190.24 g/mol
InChI Key: ABUQIIJZQQBUMR-CMDGGOBGSA-N
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Description

3-(4-Ethylphenyl)but-2-enoic acid, also known as 4-ethylbenzoic acid, is a carboxylic acid derived from the aromatic hydrocarbon benzene. It is an important intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in research and industry.

Scientific Research Applications

Biomarker Development for Tobacco Exposure and Cancer Research

Hecht (2002) highlights the utility of measuring human urinary carcinogen metabolites, such as trans,trans-muconic acid and S-phenylmercapturic acid, as biomarkers for investigating tobacco exposure and cancer. These metabolites, including products from benzene and other carcinogens found in tobacco, offer critical insights into carcinogen dose, delineating exposed versus non-exposed individuals, and carcinogen metabolism in humans. The methodologies and applications discussed could be relevant for researching the metabolic pathways and potential toxicological effects of 3-(4-Ethylphenyl)but-2-enoic acid in similar contexts (Hecht, 2002).

Genotoxicity Studies and Chemical Mutagenesis

The review by Shibuya and Morimoto (1993) on the genotoxicity of 1-Ethyl-1-nitrosourea offers insights into the methodologies for assessing the mutagenic and carcinogenic potentials of chemicals. Understanding the dual action of ethylation and carbamoylation and the mutational spectrum produced by such compounds could inform experimental designs for studying the biological interactions and mutagenic potential of this compound (Shibuya & Morimoto, 1993).

Advanced Oxidation Processes in Environmental Chemistry

Research on the degradation of acetaminophen by advanced oxidation processes, as reviewed by Qutob et al. (2022), showcases the potential of these processes in breaking down recalcitrant compounds in aquatic environments. The detailed examination of degradation pathways, by-products, and biotoxicity could guide the development of similar studies on the environmental fate, degradation mechanisms, and potential toxicological impacts of this compound (Qutob et al., 2022).

Exploring the Pharmacological Effects of Chlorogenic Acid

The pharmacological review by Naveed et al. (2018) on Chlorogenic Acid (CGA) covers its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. By understanding the molecular mechanisms behind CGA's effects, researchers can explore the potential pharmacological applications and therapeutic benefits of this compound in similar or related contexts (Naveed et al., 2018).

Future Directions

For more detailed information, refer to the relevant papers and technical documents .

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUQIIJZQQBUMR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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